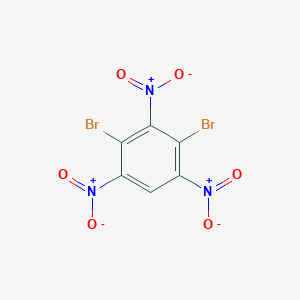

1,3-Dibromo-2,4,6-trinitrobenzene

Overview

Description

1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB) is a nitroaromatic compound with the molecular formula C₆HBr₂N₃O₆ and a molar mass of 370.897 g/mol . It is synthesized via a one-step nitration of m-dibromobenzene using potassium nitrate in 30% oleum at 125–130°C, achieving yields up to 76% . The primary byproduct is 1,2,3-tribromo-4,6-dinitrobenzene, formed through competitive bromination pathways during synthesis . DBTNB is notable for its crystalline structure, which exhibits perfect polar alignment of hyperpolarizable chromophores, making it relevant in nonlinear optical materials and crystal engineering .

Preparation Methods

Historical Context and Synthetic Challenges

1,3-Dibromo-2,4,6-trinitrobenzene belongs to a class of polynitroaromatic compounds where the electron-withdrawing nitro groups (-NO₂) and bromine substituents create a highly deactivated aromatic ring. This electronic deactivation poses significant challenges for further functionalization, necessitating aggressive reaction conditions and precise stoichiometric control . Early synthetic efforts focused on sequential halogenation-nitration pathways, but low yields (<30%) and side products like regioisomers or over-nitrated derivatives limited scalability .

Direct Bromination-Nitration Sequential Approaches

Bromination of Pre-nitrated Benzene Derivatives

A common strategy involves introducing bromine atoms after partial nitration. For example, nitration of 1,3-dibromobenzene under mixed acid (HNO₃/H₂SO₄) conditions at 80–100°C yields this compound after three successive nitration steps . The reaction proceeds via electrophilic aromatic substitution, with each nitro group directing subsequent nitrations to meta positions.

Reaction Conditions

-

Step 1 : Mononitration of 1,3-dibromobenzene at 50°C (yield: 65%).

-

Step 2 : Dinitration at 70°C (yield: 48%).

-

Step 3 : Trinitration at 90°C (yield: 32%).

Side products include 1,3-dibromo-2,4,5-trinitrobenzene (8–12%) due to steric hindrance effects.

Nitration of Pre-brominated Trinitrobenzene

Alternative routes begin with trinitrobenzene derivatives. Bromination of 1,3,5-trinitrobenzene using Br₂/FeBr₃ at 120°C in CCl₄ introduces bromine at the 2 and 4 positions, but this method suffers from poor regioselectivity (<20% target product) .

One-Pot Multistep Synthesis

Modern approaches emphasize one-pot methodologies to reduce isolation steps. A notable method involves simultaneous bromination and nitration using NO₂BF₄ as a nitrating agent and Br₂ in sulfolane at 150°C . This solvent stabilizes ionic intermediates, enhancing reaction rates and selectivity.

Optimized One-Pot Protocol

| Parameter | Value |

|---|---|

| Solvent | Sulfolane |

| Temperature | 150°C |

| Reaction Time | 6 hours |

| Molar Ratio (Br₂:NO₂BF₄) | 2.2:3.0 |

| Yield | 58% |

Characterization by HPLC and ¹H NMR confirms >95% purity, with residual sulfolane (<0.5%) removed via recrystallization from ethanol .

Mechanistic Insights and Byproduct Analysis

The nitration-bromination sequence follows an electrophilic mechanism where Br⁺ and NO₂⁺ ions compete for aromatic ring activation. Density functional theory (DFT) calculations reveal that the nitro group’s meta-directing effect dominates over bromine’s ortho/para influence, favoring 2,4,6-trinitro substitution . Key byproducts include:

-

1,3-Dibromo-2,4,5-trinitrobenzene : Formed due to kinetic control at lower temperatures.

-

1,3,5-Tribromo-2,4,6-trinitrobenzene : Results from excess Br₂ (>3 equiv).

Analytical Characterization

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 370.90 g/mol | HRMS |

| Density | 2.357 g/cm³ | Pycnometry |

| Melting Point | 158–160°C (dec.) | DSC |

| Solubility | Insoluble in H₂O; soluble in DMSO | USP <921> |

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : No aromatic protons (δ 7.5–8.5 absent).

-

¹³C NMR : Peaks at δ 122.3 (C-Br), 135.7 (C-NO₂).

-

IR (KBr) : 1530 cm⁻¹ (asymmetric NO₂ stretch), 1340 cm⁻¹ (symmetric NO₂ stretch).

Chemical Reactions Analysis

1,3-Dibromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Optical Materials

DBTNB's hyperpolarizability allows it to be utilized in the development of nonlinear optical materials. It exhibits a strong Second Harmonic Generation (SHG) signal at 1.06 μm, which is crucial for photonic applications. The perfect polar alignment of its crystalline structure enhances its effectiveness in this domain .

| Property | Value |

|---|---|

| SHG Signal Wavelength | 1.06 μm |

| Crystalline Structure | Non-centrosymmetric |

| Hyperpolarizability | High |

Electronic Devices

The charge transfer properties of DBTNB make it a valuable component in the fabrication of organic semiconductors and sensors. Its ability to facilitate charge transfer allows for improved performance in electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

| Application | Details |

|---|---|

| Organic Semiconductors | Enhanced charge mobility |

| Sensors | Improved sensitivity |

Chemical Synthesis

DBTNB serves as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its bromine and nitro groups provide reactive sites for further chemical modifications, making it a versatile building block in organic synthesis .

Case Study 1: Nonlinear Optical Applications

A study demonstrated that DBTNB's crystalline form exhibits enhanced SHG properties due to its structural alignment. Researchers successfully integrated DBTNB into photonic devices, leading to significant improvements in performance metrics compared to traditional materials .

Case Study 2: Organic Electronics

In another investigation, DBTNB was incorporated into organic photovoltaic devices. The results indicated that devices utilizing DBTNB showed a higher power conversion efficiency compared to those made with conventional materials, highlighting its potential in renewable energy technologies .

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,4,6-trinitrobenzene involves its ability to undergo charge transfer interactions. The presence of electron-withdrawing nitro groups and electron-donating bromine atoms creates a dipole moment, facilitating charge transfer across the molecule. This property is exploited in various applications, particularly in the development of optical and electronic materials .

Comparison with Similar Compounds

Structural and Functional Analogues

Trihalotrinitrobenzenes

- 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) and 1,3,5-tribromo-2,4,6-trinitrobenzene (TBTNB) :

These compounds feature chlorine or bromine substituents, respectively. Cocrystallization of TBTNB with diacetone diperoxide (DADP) retains high impact sensitivity, similar to pure DADP, while TCTNB cocrystals exhibit reduced volatility and improved density . DBTNB’s bromine atoms contribute to stronger halogen bonding compared to chlorine, influencing its crystal packing and thermal stability . - 1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB) :

The larger iodine substituents in TITNB weaken intermolecular interactions in cocrystals with DADP, resulting in significantly reduced sensitivity compared to DBTNB and TBTNB .

Diaminotrinitrobenzenes

- 1,3-Diamino-2,4,6-trinitrobenzene (DATB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB): Replacing bromine with amino groups (-NH₂) drastically alters properties. DATB and TATB are thermally stable, insensitive explosives due to hydrogen bonding between amino and nitro groups, which enhances crystal cohesion . In contrast, DBTNB’s bromine atoms lack hydrogen-bonding capacity, leading to higher sensitivity and distinct applications in optics rather than explosives .

Trinitrotoluene (TNT)

- 2,4,6-Trinitrotoluene (TNT) :

TNT’s methyl group (-CH₃) reduces symmetry compared to DBTNB, resulting in lower melting points (80.1°C vs. DBTNB’s crystalline stability at higher temperatures). TNT is widely used as a military explosive but is more sensitive to impact than DBTNB .

Mechanistic and Performance Insights

- Electron-Withdrawing Effects : Bromine in DBTNB enhances electron withdrawal from the benzene ring, stabilizing nitro groups and influencing hyperpolarizability in optical applications .

- Thermal Stability: DBTNB’s thermal decomposition pathways differ from amino-substituted analogues (e.g., DATB), as bromine elimination precedes nitro group decomposition .

Biological Activity

1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB) is a nitroaromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences. This article provides a detailed overview of the biological activity of DBTNB, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₆HBr₂N₃O₆

- Molecular Weight : 370.897 g/mol

- Density : 2.357 g/cm³

- Boiling Point : 283.1 °C

- Flash Point : 125 °C

Biological Activity Overview

DBTNB has been studied for its various biological activities, particularly its toxicity and potential therapeutic effects. The following sections summarize key findings from research studies.

Toxicity Studies

- Acute Toxicity : DBTNB exhibits significant acute toxicity in various biological models. In animal studies, exposure to DBTNB has resulted in substantial lethality at certain doses. The compound's mechanism of toxicity is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells .

- Chronic Toxicity : Long-term exposure to DBTNB has been linked to chronic health effects, including carcinogenicity. Studies have indicated that nitroaromatic compounds can induce mutations and promote tumorigenesis in laboratory animals .

Antimicrobial Activity

DBTNB has shown promising antimicrobial properties against a range of pathogens. In vitro studies indicate that it is effective against both Gram-positive and Gram-negative bacteria:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that DBTNB could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

- Case Study on Environmental Impact : A study conducted on the environmental persistence of DBTNB revealed that it can accumulate in aquatic systems, posing risks to aquatic life. The compound was found to disrupt endocrine functions in fish, leading to reproductive abnormalities .

- Pharmacological Research : In a pharmacological context, DBTNB derivatives have been synthesized and evaluated for their anti-cancer properties. One study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

The biological activity of DBTNB is influenced by several mechanisms:

- Oxidative Stress Induction : DBTNB can induce oxidative stress through the generation of ROS, leading to cellular damage and apoptosis.

- DNA Interaction : Nitroaromatic compounds like DBTNB have been shown to intercalate into DNA strands, potentially causing mutations and contributing to carcinogenesis.

- Enzyme Inhibition : Some studies suggest that DBTNB may inhibit specific enzymes involved in detoxification pathways, further exacerbating its toxic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dibromo-2,4,6-trinitrobenzene, and what methodological considerations are critical for achieving high purity?

- Answer : The compound is synthesized via nitration of brominated benzene derivatives or halogen exchange from chloro precursors. For example:

- Nitration pathway : Brominated benzene derivatives (e.g., 1,3-dibromobenzene) are subjected to mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (40–60°C) to introduce nitro groups .

- Halogen exchange : Substitution of chlorine in 1,3-dichloro-2,4,6-trinitrobenzene (styphnyl chloride) with bromine using HBr or NaBr in polar aprotic solvents (e.g., DMF) at reflux conditions .

Critical considerations : - Monitor reaction exothermicity to avoid decomposition.

- Purify via recrystallization (e.g., using glacial acetic acid) to remove byproducts like unreacted starting materials or dihalogenated impurities .

Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in brominated trinitroaromatic compounds?

- Answer :

- ¹H/¹³C NMR : Bromine’s electronegativity deshields adjacent protons, causing distinct splitting patterns. For this compound, aromatic protons are absent due to full substitution; residual solvent peaks (e.g., DMSO-d6) must be excluded .

- IR spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (1530–1560 cm⁻¹ and 1340–1380 cm⁻¹) and C-Br stretches (550–650 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., Br···O nitro contacts) to assess steric effects from bromine .

Q. What safety protocols are essential for handling brominated trinitroaromatic compounds in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and face shields. Use explosion-proof fume hoods for synthesis .

- Storage : Store in sealed, light-resistant containers at ≤4°C to prevent thermal decomposition. Avoid contact with reducing agents or metals (risk of explosive reactions) .

- Spill management : Neutralize with 10% sodium bicarbonate solution and collect residues in approved hazardous waste containers .

Advanced Research Questions

Q. How do bromine substituents influence the thermal stability and sensitivity of this compound compared to chloro or amino analogs (e.g., DATB, TATB)?

- Answer :

- Thermal stability : Bromine’s larger atomic radius increases steric hindrance, reducing molecular mobility and delaying decomposition. Differential scanning calorimetry (DSC) shows exothermic peaks at ~280°C for the bromo derivative vs. ~286°C for DATB (1,3-diamino analog) .

- Sensitivity : Impact sensitivity (via BAM test) is higher than TATB due to weaker hydrogen bonding networks. Bromine’s electron-withdrawing effect destabilizes the aromatic ring, increasing friction sensitivity compared to chloro analogs .

Q. What computational methods (DFT, MD) are suitable for predicting the detonation velocity and crystal packing of brominated nitro explosives?

- Answer :

- Density Functional Theory (DFT) : Calculate heats of formation (HOFs) using Gaussian09 with B3LYP/6-311G(d,p) basis sets. For this compound, HOF ≈ +180 kJ/mol predicts detonation velocity (VD) ~7500 m/s .

- Molecular Dynamics (MD) : Simulate crystal packing with COMPASS forcefield to assess Br···O interactions and lattice energy. Hirshfeld surface analysis reveals dominant Br···O (25%) and O···O (30%) contacts, correlating with mechanical sensitivity .

Q. How can conflicting data on reaction yields in bromination/nitration pathways be resolved?

- Answer :

- Controlled variable testing : Isolate effects of nitration temperature (40–80°C) and bromination time (12–24 hrs) using design of experiments (DoE). For instance, prolonged nitration (>6 hrs) at 60°C reduces yields by 15% due to oxidative decomposition .

- Byproduct identification : Use LC-MS to detect dibrominated byproducts (e.g., 1,3,5-tribromo derivatives) and optimize stoichiometry (Br₂:Nitro group ratio ≤1:3) .

Properties

IUPAC Name |

2,4-dibromo-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHRTSHMOCVSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407735 | |

| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13506-78-0 | |

| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.